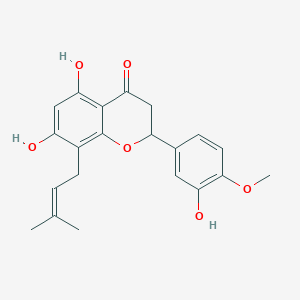

5,7,3'-三羟基-4'-甲氧基-8-异戊烯基黄烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

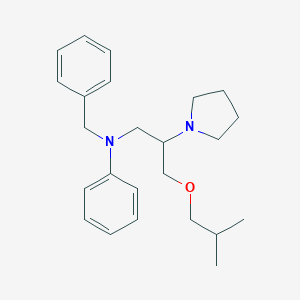

The compound 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a flavonoid derivative that has been the subject of research due to its potential biological activities. Flavonoids are known for their diverse pharmacological properties, including antimicrobial effects. The compound is closely related to other flavonoids that have been synthesized and tested for their biological activities.

Synthesis Analysis

The synthesis of related flavonoid compounds involves a multi-step chemical process. For instance, a compound with a similar structure, 5,6,7,3'-Tetramethoxy-4'-hydroxy-8-C-prenylflavone, was synthesized from 2,4,5,6-tetrahydroxyacetophenone through a series of reactions including methylation, prenylation, and condensation, followed by oxidation using DDQ to yield the final product . This synthetic route provides insights into the possible synthesis of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, which may involve similar steps with modifications to introduce the specific hydroxy and methoxy groups at the desired positions on the flavonoid skeleton.

Molecular Structure Analysis

The molecular structure of flavonoids like 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is characterized by the presence of hydroxy and methoxy groups attached to the flavonoid core. These functional groups are crucial for the biological activity of the compound. The structure is typically confirmed using spectroscopic methods such as UV, IR, MS, and NMR . These techniques allow for the determination of the positions of the substituents on the flavonoid nucleus, which is essential for understanding the compound's chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

The chemical behavior of flavonoids is influenced by the functional groups attached to their core structure. The hydroxy and methoxy groups can participate in various chemical reactions, such as hydrogen bonding, which can affect the compound's solubility, stability, and reactivity. The prenyl group can also influence the compound's lipophilicity, which is important for its interaction with biological membranes and proteins. The specific chemical reactions and interactions of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone would need to be studied in detail to fully understand its chemical profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of flavonoids like 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone are determined by their molecular structure. The presence of multiple hydroxy groups typically makes these compounds moderately polar, affecting their solubility in various solvents. The methoxy and prenyl groups can increase the compound's hydrophobic character, influencing its partitioning between aqueous and lipid phases. These properties are important for the compound's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Relevant Case Studies

Although the provided data does not include specific case studies on 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a related compound, 4',5,7-trihydroxy-3'-prenylflavanone, has been synthesized and tested for its antibacterial effects against various bacterial strains . The antibacterial screening was performed using the filter paper disc diffusion method, which is a common technique for evaluating the antimicrobial activity of compounds. Such studies are crucial for determining the potential therapeutic applications of flavonoid compounds.

科学研究应用

抗氧化和保肝特性

5,7,3'-三羟基-4'-甲氧基-8-异戊烯基黄烷酮作为天然化合物中较广泛的一类,具有显着的抗氧化和保肝特性。研究已经发现各种非洲天然产物(包括该化合物)具有清除活性氧 (ROS) 的能力,表明其对细胞损伤和关节炎、动脉粥样硬化和癌症等退行性疾病具有保护作用。尽管需要对其作用机制和功效进行更详细的验证和临床验证,但这些化合物的强大抗氧化活性使其成为新药开发的有希望的候选者 (Lawal 等人,2016)。

生物利用度和生物蓄积增强

膳食类黄酮(包括异戊烯基化类黄酮,如 5,7,3'-三羟基-4'-甲氧基-8-异戊烯基黄烷酮)的生物利用度和生物蓄积是其生物功效的关键因素。异戊烯基化已被确认为类黄酮生物活性的重要调节剂,有可能增强其临床应用。研究表明,尽管异戊烯基化类黄酮对上皮细胞的摄取率较高,但由于外排受限,其生物利用度可能低于其非异戊烯基化类似物。然而,异戊烯基化可以促进这些化合物对特定组织的有效摄取,在有益作用和潜在毒性之间提供平衡 (寺尾和向井,2014)。

草药应用的化学分析

草药的复杂性通常包含多种生物活性化合物,包括 5,7,3'-三羟基-4'-甲氧基-8-异戊烯基黄烷酮,这需要先进的化学分析技术。为此,开发了一种利用超高效液相色谱结合混合三重四极杆-线性离子阱质谱的实用策略。这种方法可以对草药中的化学成分进行全面表征,证明了详细化学分析在理解复杂天然产物的药理潜能方面的重要性 (Jing、Yan 和 Wang,2015)。

属性

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRKJMLXLVCUIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)

![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)